molecular formula C21H17F3N2O2 B2497372 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1903337-32-5

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2497372
CAS No.: 1903337-32-5
M. Wt: 386.374
InChI Key: NKVRBSHLFRYQPW-UHFFFAOYSA-N
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Description

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline ring system substituted with a pyrrolidin-3-yloxy group and a trifluoromethylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline can undergo a variety of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under strong oxidative conditions to form quinoline N-oxides.

    Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the pyrrolidin-3-yloxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring typically yields quinoline N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is unique due to the combination of its structural features, including the quinoline ring, pyrrolidin-3-yloxy group, and trifluoromethylbenzoyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)17-8-2-1-7-16(17)20(27)26-12-10-15(13-26)28-18-9-3-5-14-6-4-11-25-19(14)18/h1-9,11,15H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVRBSHLFRYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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